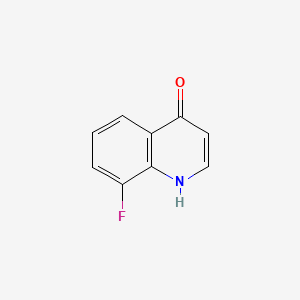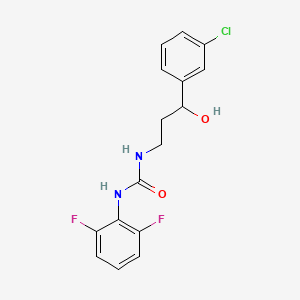
1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2,6-difluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2,6-difluorophenyl)urea is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "Compound X" in scientific literature.
Scientific Research Applications
Insecticidal Applications
A new class of insecticides featuring compounds like 1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2,6-difluorophenyl)urea demonstrates an unprecedented mode of action. These compounds have shown effectiveness across various insect species and are characterized by their mechanism of disrupting cuticle deposition, which is critical for insect molting and pupation. This disruption leads to the death of the insect, providing a novel approach to pest control that is expected to be safe for mammals (Mulder & Gijswijt, 1973). Another related study highlights the chemical structure of a similar compound, offering insights into the interactions that underlie its insecticidal activity (Yan et al., 2007).
Chemical Structure and Synthesis
Research on the crystal structure of compounds closely related to this compound provides foundational knowledge for understanding their physical properties and reactivity. The detailed examination of molecular conformation, including intra- and intermolecular hydrogen bonding, offers critical insights for the design and synthesis of more effective and selective derivatives (Jeon et al., 2014). Additionally, the study of such compounds' degradation mechanisms, particularly through hydrolysis and photodegradation, is crucial for assessing their environmental impact and stability (Sirés et al., 2007).
Biological Activity and Mechanisms
Investigations into the biological activities of compounds structurally similar to this compound reveal their potential as leads in the development of new therapeutic agents. For instance, the study of N,N'-diarylureas identifies them as potent activators of specific kinase pathways, offering promising avenues for cancer therapy (Denoyelle et al., 2012). Furthermore, the analysis of the compounds' effects on chitin synthesis in insects underscores the molecular basis of their insecticidal properties and opens up possibilities for targeted pest management strategies (Deul et al., 1978).
properties
IUPAC Name |
1-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-(2,6-difluorophenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF2N2O2/c17-11-4-1-3-10(9-11)14(22)7-8-20-16(23)21-15-12(18)5-2-6-13(15)19/h1-6,9,14,22H,7-8H2,(H2,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYJJVXGWPYECC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CCNC(=O)NC2=C(C=CC=C2F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Cyanomethyl)(prop-2-yn-1-yl)carbamoyl]phenyl 2,5-dimethylbenzene-1-sulfonate](/img/structure/B2378598.png)

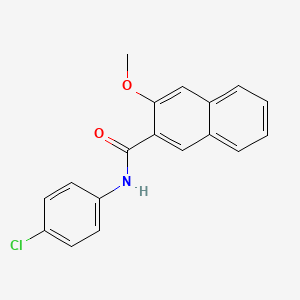
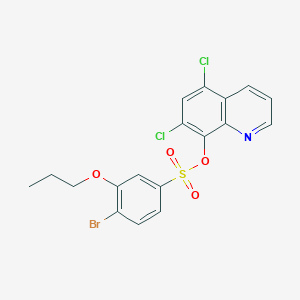
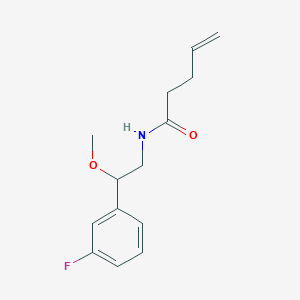

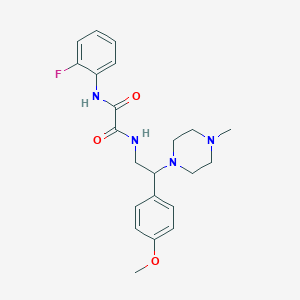
![11,12-dimethoxy-2-[(4-methylbenzyl)sulfanyl]-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2378608.png)
![{1-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}methanamine](/img/structure/B2378610.png)
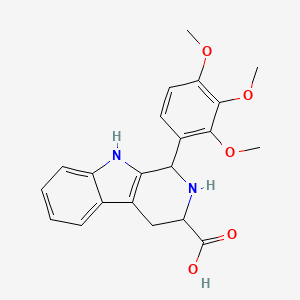
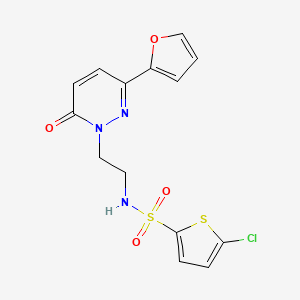
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-morpholinoethyl)oxalamide](/img/structure/B2378619.png)
![1-[[[(2R,3S)-2-Ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]methyl]cyclopropane-1-carboxylic acid](/img/no-structure.png)
